molecular formula C18H19ClN2O3S B114261 N-(2-(2-Benzo(b)thien-5-yl-2-hydroxyethoxy)ethyl)-2-pyridinecarboxamide monohydrochloride CAS No. 142934-83-6

N-(2-(2-Benzo(b)thien-5-yl-2-hydroxyethoxy)ethyl)-2-pyridinecarboxamide monohydrochloride

Cat. No. B114261
CAS RN: 142934-83-6
M. Wt: 378.9 g/mol
InChI Key: BGFWPEONHRVPHS-UHFFFAOYSA-N
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Description

N-(2-(2-Benzo(b)thien-5-yl-2-hydroxyethoxy)ethyl)-2-pyridinecarboxamide monohydrochloride, commonly known as BTE, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTE has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

BTE has been found to exert its effects through a variety of mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. BTE has also been shown to interact with a variety of cellular targets, including histone deacetylases and protein kinases.
Biochemical and Physiological Effects
BTE has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. BTE has also been shown to modulate immune function and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

BTE has several advantages for use in laboratory experiments, including its low toxicity and ease of synthesis. However, BTE can be difficult to work with due to its poor solubility in water and limited stability in solution.

Future Directions

There are several areas of research that could be explored further with regards to BTE. These include investigating its potential as a therapeutic agent for specific types of cancer, exploring its effects on immune function, and investigating its potential as a neuroprotective agent. Further studies could also be conducted to optimize the synthesis and formulation of BTE for use in clinical settings.

Synthesis Methods

BTE can be synthesized through a multi-step process involving the reaction of 2-benzo[b]thiophen-5-ol with 2-(2-bromoethoxy)ethyl pyridine-2-carboxylate in the presence of a base, followed by the addition of hydrochloric acid to form the monohydrochloride salt.

Scientific Research Applications

BTE has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. Some of the areas of research include cancer, inflammation, and neurodegenerative diseases.

properties

CAS RN

142934-83-6

Product Name

N-(2-(2-Benzo(b)thien-5-yl-2-hydroxyethoxy)ethyl)-2-pyridinecarboxamide monohydrochloride

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

N-[2-[2-(1-benzothiophen-5-yl)-2-hydroxyethoxy]ethyl]pyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H18N2O3S.ClH/c21-16(13-4-5-17-14(11-13)6-10-24-17)12-23-9-8-20-18(22)15-3-1-2-7-19-15;/h1-7,10-11,16,21H,8-9,12H2,(H,20,22);1H

InChI Key

BGFWPEONHRVPHS-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NCCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl

synonyms

1-(Benzo(b)thiophen-5-yl)-2-(1-(nicotinoylamino)ethoxy)ethanol hydroch loride

Origin of Product

United States

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